PQ1

Retinal Ischemia Neuroprotection Gap Junction Inhibition

PQ1 is the definitive substituted quinoline for gap junction research, offering unique functional duality: Cx43 inhibition in retinal ischemia (70% dye transfer blockade at 10 μM) and GJIC enhancement in cancer (4-fold at 200 nM in SW480). Unlike PQ7, it demonstrates broad-stage efficacy from Pre- to Late tumor stages. Cancer-selective cytotoxicity (IC₅₀ 6.5 μM; 90% T47D reduction at 200 nM) spares normal epithelium. PQ1 activates p38 MAPK and p44/42 MAPK pathways, enabling dissection of GJIC-dependent and -independent apoptosis mechanisms. Optimal for neuroprotection, oncology, and connexin trafficking studies.

Molecular Formula C21H22F3N3O3
Molecular Weight 421.42
CAS No. 1609196-55-5
Cat. No. B610178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePQ1
CAS1609196-55-5
SynonymsPQ1;  PQ-1;  PQ 1; 
Molecular FormulaC21H22F3N3O3
Molecular Weight421.42
Structural Identifiers
SMILESO=C1NC2=C(C(OC3=CC=CC(C(F)(F)F)=C3)=C(OC)C=C2NCCCN)C(C)=C1
InChIInChI=1S/C21H22F3N3O3/c1-12-9-17(28)27-19-15(26-8-4-7-25)11-16(29-2)20(18(12)19)30-14-6-3-5-13(10-14)21(22,23)24/h3,5-6,9-11,26H,4,7-8,25H2,1-2H3,(H,27,28)
InChIKeyVWIMRCUBDMDRNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PQ1 (CAS 1609196-55-5) – A Substituted Quinoline Gap Junction Modulator for Cancer and Ischemia Research


PQ1 (6-Methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolone) is a substituted quinoline derivative that functions as a dual-activity gap junction modulator [1]. Initially developed through computational docking studies targeting connexin 43 (Cx43), PQ1 exhibits context-dependent pharmacological activity: it acts as a gap junction inhibitor in retinal ischemia models while demonstrating gap junction enhancer activity in breast and colorectal cancer models [1][2]. This functional duality stems from PQ1's ability to modulate gap junctional intercellular communication (GJIC) and connexin expression, including Cx43 and Cx46, with differential effects depending on cellular context and pathological state [3].

Why PQ1 (CAS 1609196-55-5) Cannot Be Interchanged with Generic Cx43 Modulators or Substituted Quinoline Analogs


Generic substitution among gap junction modulators is precluded by three critical pharmacological distinctions. First, PQ1 exhibits a unique functional duality—acting as an inhibitor in ischemic neural contexts while functioning as an enhancer in neoplastic tissues—a property absent in other connexin-targeting agents [1]. Second, within the substituted quinoline (PQ) series, PQ1 demonstrates superior broad-stage therapeutic efficacy compared to analogs such as PQ7, which lacks chemotherapeutic activity in late-stage tumors [2]. Third, while PQ1 modulates Cx43, it also exerts Cx46 regulation that differs from other quinolones, producing distinct biological outcomes [3]. These quantifiable functional differences preclude simple interchangeability and mandate compound-specific selection.

PQ1 (CAS 1609196-55-5): Quantifiable Differentiation Evidence for Scientific Procurement


PQ1 Demonstrates Superior Gap Junction Inhibition Relative to Mefloquine in R28 Neuro-Retinal Cells

In a direct head-to-head comparison against mefloquine, a known gap junction inhibitor, PQ1 was identified as the drug with optimal inhibitory activity among four novel primaquine-based analogs tested [1]. PQ1 inhibited dye transfer by 70% at 10 μM in R28 neuro-retinal cells and prevented cobalt chloride-induced caspase-3 activation [1].

Retinal Ischemia Neuroprotection Gap Junction Inhibition

PQ1 Exhibits Dual-Activity Profile: GJIC Enhancement in Cancer Cells with Cancer-Selective Cytotoxicity

PQ1 functions as a gap junction enhancer in cancer contexts, with a defined cytotoxic IC50 of 6.5 μM in FMC2u mammary carcinoma cells after 24-hour treatment [1]. Crucially, PQ1 at 200 nM increases GJIC by 30% and reduces T47D breast cancer cell growth by 90%, while demonstrating no effect on normal breast epithelial cells at the same concentration . This cancer-selective activity profile differentiates PQ1 from many conventional chemotherapeutics.

Breast Cancer Gap Junction Enhancement Selective Cytotoxicity

PQ1 Superiority Over PQ7 Analog: Broad-Stage Therapeutic Efficacy in Spontaneous Mammary Tumor Model

Direct comparison between PQ1 and its analog PQ7 in the MMTV-PyVT transgenic mouse model reveals a critical functional differentiation. PQ1 significantly reduced tumor growth at all three stages of development (Pre-tumor, Early tumor, and Late tumor formation), whereas PQ7 was determined to be an effective chemopreventive compound only, lacking therapeutic efficacy in late-stage tumor formation [1][2].

In Vivo Oncology Substituted Quinoline Tumor Stage Efficacy

PQ1 Exhibits Divergent Connexin 43 and Connexin 46 Regulation Dependent on Tumor Stage

PQ1 treatment in the PyVT mouse model produced stage-specific, divergent effects on connexin isoforms: during Pre- and Early-tumor formation, PQ1 increased Cx43 expression, whereas during Late-stage tumor formation, PQ1 prevented an increase in Cx46 expression [1]. This dual connexin modulation differs from the mechanism of action of other quinolones and suggests context-dependent regulation of gap junction composition.

Connexin Regulation Cx43 Cx46 Tumor Microenvironment

PQ1 Activates p38 MAPK-Dependent Apoptotic Pathway in Mammary Carcinoma Cells

PQ1 treatment stimulated an increase in the phosphorylated form of p38-MAPK, reduced levels of the anti-apoptotic protein Bcl-2, and increased the cleavage of pro-caspase-3 in FMC2u mammary carcinoma cells [1]. Notably, PQ1 activated p44/42 MAPK, while overexpression of Cx43 resulted in reduced p44/42 expression, suggesting that PQ1 affects the Raf-MEK-ERK cascade independent of Cx43 upregulation [1].

Apoptosis MAPK Signaling p38 MAPK Cancer Research

PQ1 Restores GJIC in SW480 Colorectal Cancer Cells with Quantified Fold-Change in Gap Junction Activity

Treatment of SW480 human colorectal cancer cells with 200 nM PQ1 resulted in a 4-fold increase in gap junction activity compared to untreated control cells [1]. For comparison, overexpression of Cx43 in the same cell line produced a 6-fold increase in gap junction activity [1]. A shift from the P0 to the P2 isoform of Cx43 was observed after 1 hour treatment with 200 nM PQ1 [1].

Colorectal Cancer GJIC Restoration Cx43

Optimal Research Application Scenarios for PQ1 (CAS 1609196-55-5) Based on Quantified Differentiation


Retinal Ischemia and Neuroprotection Studies Requiring Validated Gap Junction Inhibition

For investigations of ischemic retinal damage and neuroprotective interventions, PQ1 provides a validated gap junction inhibitor with a defined 70% dye transfer blockade at 10 μM in R28 neuro-retinal cells [1]. Its ability to prevent caspase-3 activation in cobalt chloride-induced chemical ischemia makes it particularly suitable for studies examining the role of gap junction-mediated bystander damage in retinal degeneration [1].

Breast Cancer Preclinical Studies Requiring Stage-Specific Tumor Growth Attenuation

PQ1 is the optimal substituted quinoline for studies requiring therapeutic efficacy across multiple stages of tumorigenesis. In the MMTV-PyVT model, PQ1 significantly reduced tumor growth at Pre-tumor, Early tumor, and Late tumor stages, distinguishing it from analogs like PQ7 that lack late-stage efficacy [2][3]. Its cancer-selective cytotoxicity profile (IC50 6.5 μM in FMC2u cells; 90% T47D growth reduction at 200 nM with no effect on normal breast epithelium) further supports its use in therapeutic efficacy studies where normal tissue sparing is a critical endpoint [4].

Colorectal Cancer GJIC Restoration and Connexin Trafficking Studies

For research requiring pharmacological restoration of gap junctional intercellular communication in colorectal cancer models, PQ1 offers a validated tool with a defined 4-fold GJIC increase at 200 nM in SW480 cells [5]. The observed shift from the P0 to P2 isoform of Cx43 after 1-hour PQ1 treatment provides a measurable endpoint for studies investigating connexin trafficking and post-translational modifications [5].

MAPK-Dependent Apoptosis and GJIC-Independent Mechanism Studies

PQ1 is particularly suited for investigations dissecting GJIC-dependent versus GJIC-independent mechanisms of action in cancer cell death. The compound activates p38 MAPK phosphorylation, reduces Bcl-2, and increases pro-caspase-3 cleavage, while also activating p44/42 MAPK via a Cx43-independent mechanism [4]. This defined signaling profile enables researchers to use PQ1 as a pharmacological probe for studying the intersection of gap junction modulation and MAPK signaling cascades in apoptosis regulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for PQ1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.